Furohyperforin

Description

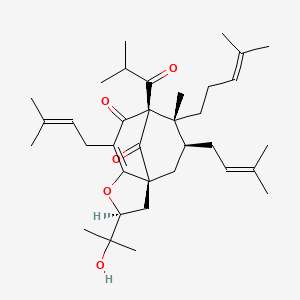

Structure

3D Structure

Properties

Molecular Formula |

C35H52O5 |

|---|---|

Molecular Weight |

552.8 g/mol |

IUPAC Name |

(1S,3S,8R,9R,10S)-3-(2-hydroxypropan-2-yl)-9-methyl-6,10-bis(3-methylbut-2-enyl)-9-(4-methylpent-3-enyl)-8-(2-methylpropanoyl)-4-oxatricyclo[6.3.1.01,5]dodec-5-ene-7,12-dione |

InChI |

InChI=1S/C35H52O5/c1-21(2)13-12-18-33(11)25(16-14-22(3)4)19-34-20-27(32(9,10)39)40-30(34)26(17-15-23(5)6)29(37)35(33,31(34)38)28(36)24(7)8/h13-15,24-25,27,39H,12,16-20H2,1-11H3/t25-,27-,33+,34-,35-/m0/s1 |

InChI Key |

SUOQGZCCNGMYHT-WYSBIKLGSA-N |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)C(=C3[C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)C[C@H](O3)C(C)(C)O)CC=C(C)C |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C3C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC(O3)C(C)(C)O)CC=C(C)C |

Synonyms |

furohyperforin |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence Research of Furohyperforin

Elucidation of Furohyperforin Biosynthetic Origins

The biosynthesis of this compound is intricately linked to that of its precursor, hyperforin (B191548). plos.orgmdpi.com Understanding the formation of hyperforin is therefore crucial to comprehending the subsequent creation of this compound. The journey from simple precursors to the complex bicyclic structure of these compounds involves a series of precise enzymatic steps and is encoded by specific gene clusters within the plant's genome.

Precursor Compounds and Metabolic Intermediates for Related Hyperforins

The biosynthesis of the hyperforin scaffold, the precursor to this compound, is a classic example of a meroterpenoid origin, combining elements from both the polyketide and isoprenoid pathways. mdpi.comcjnmcpu.com Labeling experiments have revealed that the acylphloroglucinol core of hyperforin is derived from the polyketide pathway. cjnmcpu.comnih.gov Specifically, the process begins with isobutyryl-CoA, which serves as the starter molecule. mdpi.comtu-braunschweig.de This is then sequentially condensed with three molecules of malonyl-CoA. researchgate.netmdpi.com

The numerous prenyl groups that adorn the hyperforin structure are primarily supplied by the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the non-mevalonate pathway. cjnmcpu.comnih.gov This pathway provides the five-carbon isoprenoid units, dimethylallyl pyrophosphate (DMAPP) and its isomer isopentenyl pyrophosphate (IPP), which are essential for the prenylation steps. mdpi.combiorxiv.org The involvement of the plastid-localized MEP pathway highlights the need for transport of these intermediates to the site of hyperforin biosynthesis. mdpi.combiorxiv.org

A key intermediate in the formation of the hyperforin core is phlorisobutyrophenone (B1231217). tu-braunschweig.denih.gov This molecule is the direct product of the initial polyketide synthesis and serves as the acceptor molecule for the subsequent prenylation reactions. nih.gov

Enzymatic Steps and Key Enzymes in this compound Formation

The formation of the hyperforin skeleton is catalyzed by a series of specialized enzymes. A type III polyketide synthase (PKS), specifically isobutyrophenone (B147066) synthase (BUS), is responsible for the initial condensation of isobutyryl-CoA and malonyl-CoA to form the phlorisobutyrophenone core. researchgate.netmdpi.com

Following the creation of the acylphloroglucinol scaffold, a series of prenylation reactions occur. These are catalyzed by prenyltransferases (PTs), which attach the isoprenoid units (DMAPP and GPP) to the phlorisobutyrophenone core. cjnmcpu.combiorxiv.org Recent research has identified four transmembrane prenyltransferases (HpPT1-4) that are crucial for the completion of the hyperforin biosynthetic pathway. nih.govresearchgate.net These enzymes are localized at the plastid envelope. nih.gov The first prenylation step is catalyzed by a soluble dimethylallyltransferase that prefers DMAPP as the prenyl donor and phlorisobutyrophenone as the acceptor. nih.gov

The creation of the characteristic bicyclic scaffold of hyperforin is a complex process involving an irregular isoprenoid coupling and a tandem cyclization. nih.govresearchgate.net The final step in the formation of this compound itself is the oxidation of hyperforin. plos.orgmdpi.com This oxidation can occur through the interaction of the enol moiety and one of the prenyl chains, leading to the formation of a furan (B31954) ring. plos.org

| Enzyme | Function in Hyperforin/Furohyperforin Biosynthesis |

| Isobutyrophenone synthase (BUS) | A type III polyketide synthase that catalyzes the formation of the phlorisobutyrophenone core from isobutyryl-CoA and malonyl-CoA. researchgate.netmdpi.com |

| Prenyltransferases (PTs) | A family of enzymes (including HpPT1-4) that catalyze the attachment of prenyl groups (from DMAPP and GPP) to the phlorisobutyrophenone core. cjnmcpu.comnih.govresearchgate.net |

| Dimethylallyltransferase | Catalyzes the initial prenylation of phlorisobutyrophenone. nih.gov |

Genetic Basis of this compound Biosynthesis: Gene Clusters and Regulatory Elements

The genes responsible for hyperforin biosynthesis are not randomly scattered throughout the genome but are organized into biosynthetic gene clusters (BGCs). nih.gov This clustering facilitates the coordinated expression of the genes required for the pathway. Research has identified two distinct BGCs in H. perforatum that encode the enzymes for the initial steps of hyperforin precursor biosynthesis. nih.gov

The discovery of these BGCs provides insight into the evolutionary origins of the hyperforin pathway. nih.gov The presence of two similar, yet distinct, clusters suggests a complex evolutionary history involving gene duplication and diversification. nih.gov These clusters contain the genes for the branched-chain amino acid dehydrogenase (BCKDHA), CoA ligase (CCL), and the polyketide synthase (PKS) involved in producing the phloroisobutyrophenone (PIBP) precursor. biorxiv.orgresearchgate.net The expression of these gene clusters, along with the genes for the MEP pathway and the prenyltransferases, appears to be co-regulated, for instance, by methyl jasmonate, a plant signaling molecule. biorxiv.org

Single-Cell RNA Sequencing Approaches to Hyperforin Pathway Elucidation

A significant breakthrough in understanding hyperforin biosynthesis came with the application of single-cell RNA sequencing (scRNA-seq). nih.govresearchgate.netresearchgate.net This powerful technique allows researchers to analyze the gene expression profiles of individual cells. By using scRNA-seq on the leaves and flowers of H. perforatum, scientists were able to identify a specific cell type, dubbed "Hyper cells," where the de novo biosynthesis of hyperforin takes place. nih.govresearchgate.netresearchgate.net

This cellular-level resolution was instrumental in identifying the missing enzymes in the pathway, particularly the four transmembrane prenyltransferases (HpPT1-4). nih.govresearchgate.net Bulk RNA-sequencing and genome mining had previously failed to uncover these crucial steps. nih.govresearchgate.net The success of scRNA-seq demonstrates its potential for elucidating the biosynthetic pathways of other complex plant specialized metabolites. nih.govresearchgate.net

Distribution and Accumulation of this compound in Hypericum Species

This compound, as a derivative of hyperforin, is found in various species within the Hypericum genus. researchgate.netmaxapress.com Its presence and concentration can vary significantly between species and even within different tissues of the same plant, which has important implications for the chemotaxonomic classification of this large and diverse genus.

Chemotaxonomic Implications of this compound Distribution across Hypericum Genera

The distribution of phloroglucinol (B13840) derivatives, including hyperforin and by extension this compound, serves as a valuable chemotaxonomic marker within the Hypericum genus. frontiersin.org While hyperforin and its derivatives are characteristic of species in the sections Hypericum and Ascyreia, they are notably absent in others. mdpi.comcu.edu.eg

For example, studies have shown that while H. perforatum can have a remarkably high content of hyperforin, other species like H. tetrapterum and H. polyphyllum lack hyperforin-type phloroglucinols. mdpi.comcu.edu.eg The presence of this compound, often as a minor constituent alongside hyperforin, further refines the chemical fingerprint of a particular species. cu.edu.egresearchgate.net The variation in the accumulation of these compounds across different Hypericum species highlights the chemical diversity within the genus and provides clues for phylogenetic relationships. mdpi.comfrontiersin.org

Environmental and Developmental Factors Influencing this compound Production

The biosynthesis and accumulation of this compound, a key derivative of hyperforin found in Hypericum perforatum (St. John's Wort), are significantly influenced by a range of environmental and developmental factors. As this compound is an oxidation product of the highly unstable hyperforin, conditions that affect hyperforin levels and stability invariably impact the presence and concentration of this compound. researchgate.net Research indicates that stressful environmental conditions, such as those found at higher altitudes, often lead to an increased accumulation of hyperforin and its derivatives. researchgate.netnih.gov These stressors include light intensity, temperature fluctuations, and water availability. nih.govdergipark.org.trnih.gov

Light Intensity and Temperature

Light and temperature are critical environmental factors that regulate plant physiology, development, and the production of secondary metabolites. academicjournals.orgnih.gov Studies on Hypericum perforatum have shown a direct correlation between increased light intensity and temperature and the concentration of phloroglucinols like hyperforin. academicjournals.org

One study examining greenhouse-grown H. perforatum found that increasing temperatures from 24°C to 32°C and light intensities from 803.4 to 1618.6 µmol·m⁻²·s⁻¹ led to a continuous and significant increase in hyperforin content. academicjournals.org Conversely, another study using controlled growth chambers reported that the highest hyperforin content (5.6 mg/g) was achieved at a lower temperature and light intensity (19°C and 49 µmol·m⁻²·s⁻¹ PPFD). nih.gov This suggests a complex interaction between these factors, where extreme levels may not always be optimal. Increasing light intensity, however, has been consistently shown to promote the accumulation of total hyperforin. ijabe.org

This compound itself is a direct product of hyperforin's degradation, particularly under exposure to heat and light. UV-A irradiation of hyperforin in solution has been shown to lead to the formation of this compound and its isomer in the initial stages. This highlights the role of light not just in the biosynthesis of the precursor but also in the conversion to its furo-derivative.

Table 1: Effect of Light and Temperature on Hyperforin Content in H. perforatum

| Study Conditions | Temperature | Light Intensity (PPFD) | Resulting Hyperforin Content | Reference |

|---|---|---|---|---|

| Greenhouse (Un-shaded) | 32°C | 1618.6 µmol·m⁻²·s⁻¹ | Increased content | academicjournals.org |

| Greenhouse (Shaded) | 24°C | 803.4 µmol·m⁻²·s⁻¹ | Lower content than un-shaded | academicjournals.org |

| Growth Chamber (Optimal) | 19°C | 49 µmol·m⁻²·s⁻¹ | 5.6 mg/g | nih.gov |

| Growth Chamber | 18°C | 147 µmol·m⁻²·s⁻¹ | 2.92 mg/g | mdpi.com |

Developmental Stage and Plant Organ

The concentration of hyperforin, and consequently its derivatives like this compound, varies significantly depending on the plant's developmental stage and the specific organ. researchgate.netmdpi.com The highest concentrations of hyperforin are typically found in the reproductive organs, particularly the flowers and fruits. researchgate.netmaxapress.commdpi.com Hyperforin content can range from 2% in flowers to as high as 4.5% in unripe fruits. researchgate.net

Research tracking metabolite levels through different growth phases reveals a clear pattern. One study identified the highest concentrations of hypericins (compounds often studied alongside hyperforin) during the flower bud and massive flowering stages. scispace.comnih.gov Another study reported hyperforin concentrations of 28.13–41 mg/g in flowers, compared to 15.44 mg/g in leaves and only 0.32 mg/g in roots. mdpi.com This organ-specific accumulation is linked to the presence of specialized secretory structures. researchgate.net As this compound is derived from hyperforin, its presence is highest where its precursor is most abundant.

Table 2: Hyperforin Content in Different Organs of H. perforatum

| Plant Organ | Hyperforin Content (mg/g dry weight) | Reference |

|---|---|---|

| Flowers | 28.13 - 41.0 | mdpi.com |

| Leaves | 15.44 | mdpi.com |

| Roots | 0.32 | mdpi.com |

Abiotic and Biotic Stress

General abiotic and biotic stressors are known to trigger defense mechanisms in plants, often leading to an increase in the production of secondary metabolites. nih.govdergipark.org.trnih.gov For Hypericum, stressful conditions are generally associated with higher accumulation of phloroglucinols and naphthodianthrones. nih.gov Factors such as soil type can also influence secondary metabolite levels; for instance, sandy soil was found to result in lower concentrations of certain antioxidant compounds compared to potting and clay soils in Hypericum species. mdpi.com While direct studies on this compound are limited, the impact of these stressors on its precursor, hyperforin, is well-documented, suggesting a corresponding effect on this compound levels.

Chemical Synthesis and Derivatization Research of Furohyperforin

Strategies for Total Synthesis of Furohyperforin

To date, a total synthesis of this compound has not been explicitly reported in the scientific literature. researchgate.net However, the synthetic strategies developed for its parent compound, hyperforin (B191548), provide a robust framework for envisioning a potential total synthesis of this compound. wikipedia.orgnih.gov The primary challenge in synthesizing this compound lies in the construction of its complex, bridged bicyclic core, which includes a furan (B31954) ring moiety.

A plausible retrosynthetic analysis for this compound would likely parallel the approaches used for hyperforin, which are inspired by its biosynthetic pathway and structural symmetry. wikipedia.org The key disconnections would likely target the simplification of the bicyclo[3.3.1]nonane core and the strategic introduction of the prenyl and isobutyryl side chains.

A logical retrosynthetic pathway would involve:

Furan Ring Formation: A key disconnection would be the furan ring itself, which could be formed late in the synthesis from a suitable precursor, possibly an oxidized derivative of a hyperforin-like intermediate. The formation of furan derivatives is a known degradation route for hyperforin, involving the oxidative interaction of the enol moiety and a prenyl chain. plos.org

Bicyclic Core Construction: The bicyclo[3.3.1]nonane core represents a significant synthetic hurdle. Strategies for its construction, borrowed from hyperforin synthesis, could involve a transannular acylation of a decorated eight-membered ring or a Lewis acid-catalyzed epoxide-opening cascade cyclization to establish the core and key quaternary stereocenters. nih.govresearchgate.net

Side Chain Introduction: The prenyl groups could be introduced via stereoselective alkylation reactions on a phloroglucinol-type precursor. researchgate.net

This retrosynthetic approach would generate simpler, more manageable synthetic intermediates, paving the way for a convergent and stereocontrolled total synthesis.

The synthesis of the this compound core would demand precise control over stereoselectivity and regioselectivity, particularly concerning the quaternary stereocenter at C8 and the regioselective formation of the furan ring. wikipedia.org

Stereoselectivity: The creation of the C8 quaternary stereocenter is a well-documented challenge in the synthesis of hyperforin. wikipedia.org An enantioselective approach, possibly involving chiral auxiliaries or catalysts, would be essential to establish the correct stereochemistry. For instance, an enantioselective deconjugative α-alkylation of an α,β-unsaturated acid using chiral lithium amides has been employed in hyperforin synthesis and could be adapted for this compound. researchgate.net

Regioselectivity: The regioselective formation of the furan ring is a defining feature of this compound synthesis. This would likely involve a directed oxidation of a specific prenyl side chain and subsequent cyclization with the enol moiety. The regioselectivity of such an oxidation could be influenced by the steric and electronic environment of the prenyl groups, potentially guided by directing groups or specific reagents. plos.orgresearchgate.net

The successful synthesis of the this compound core would hinge on the careful orchestration of these stereoselective and regioselective transformations.

Retrosynthetic Analysis and Key Disconnection Strategies

Synthesis and Characterization of this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is a key area of research aimed at enhancing its stability and modulating its biological activity. plos.org These efforts are largely guided by the extensive work done on hyperforin derivatives.

The primary design principles for modifying the this compound structure revolve around improving its stability and exploring its structure-activity relationships. The inherent instability of hyperforin, due to its enolized β-dicarbonyl system and susceptibility to oxidation, is a major driver for creating more stable analogs like this compound. plos.orgresearchgate.net

Key design principles include:

Modification of the Carbonyl System: The enolized β-dicarbonyl moiety in hyperforin is a primary site of reactivity and instability. researchgate.netplos.org The furan ring in this compound already represents a modification of this system. Further alterations could involve reduction of the remaining carbonyl groups to explore their role in biological activity.

Alteration of Prenyl Side Chains: The prenyl side chains are susceptible to oxidation and are crucial for the molecule's lipophilicity and interaction with biological targets. plos.org Modifications such as saturation (reduction) or functionalization (alkylation, oxidation) of these chains can provide valuable insights into their role.

Introduction of Heterocyclic Moieties: Replacing alkyl side chains with heterocyclic structures, such as pyridyl or other furyl residues, has been proposed as a strategy to generate novel analogs with potentially improved properties. scispace.com

These design principles guide the rational synthesis of novel this compound derivatives with tailored characteristics.

Several classes of this compound derivatives can be envisioned based on the modifications of hyperforin.

Oxidized Derivatives: this compound itself is an oxidized derivative of hyperforin. researchgate.net Further oxidation can lead to the formation of additional oxygenated functionalities, such as hydroperoxides. For instance, this compound hydroperoxide has been identified as a degradation product of hyperforin in aqueous solutions. acs.orgthejaps.org.pk The introduction of hydroxyl groups on the prenyl chains or the core structure can also be achieved.

Reduced Derivatives: Reduction of the remaining carbonyl groups or the double bonds in the prenyl side chains can lead to more stable analogs. For example, the reduction of hyperforin to tetrahydrohyperforin and octahydrohyperforin has been shown to produce potent anti-angiogenic compounds. plos.org Similar reductions on the this compound scaffold could yield interesting new derivatives.

Alkylated Derivatives: Alkylation of the hydroxyl groups or other reactive sites on the this compound molecule can be used to probe the importance of these functionalities for biological activity and to improve stability. researchgate.netcore.ac.uk For example, O-methyl ethers of hyperforin have been synthesized. core.ac.uk

The synthesis and characterization of these derivatives are essential for a comprehensive understanding of this compound's chemical and biological properties.

| Derivative Class | Example Compound | Potential Modification from this compound | Rationale |

| Oxidized | This compound hydroperoxide | Addition of a hydroperoxy group | Investigating further oxidation pathways and their biological implications. acs.orgthejaps.org.pk |

| Reduced | Tetrahydrothis compound (hypothetical) | Saturation of prenyl double bonds | To increase stability and explore the role of unsaturation in bioactivity. plos.org |

| Alkylated | O-Methylthis compound (hypothetical) | Methylation of hydroxyl groups | To probe the importance of hydroxyl groups for activity and stability. core.ac.uk |

Design Principles for Structural Modification of this compound

Methodologies for Chemical Modification of this compound

The chemical modification of this compound can be achieved through various synthetic methodologies, targeting its key functional groups. These methods are largely adapted from the extensive chemical studies on hyperforin. thejaps.org.pk

Oxidation Reactions: Controlled oxidation can be used to introduce new oxygen-containing functional groups. Reagents such as singlet oxygen can react with the prenyl side chains to form hydroperoxides. researchgate.net Other oxidizing agents can be employed to hydroxylate specific positions on the molecule.

Reduction Reactions: Catalytic hydrogenation is a common method for reducing the double bonds in the prenyl side chains, leading to tetrahydro and octahydro derivatives. plos.org Selective reducing agents can be used to target the carbonyl groups.

Alkylation and Acylation: The hydroxyl groups of this compound can be alkylated or acylated using standard synthetic protocols to protect these groups or to introduce new functionalities. researchgate.net This can be useful for studying the role of these groups in the compound's biological activity.

Cross-Coupling Reactions: Modern cross-coupling methodologies could potentially be applied to modify the this compound scaffold, allowing for the introduction of a wide range of substituents and the creation of novel analogs.

These methodologies provide a versatile toolkit for the chemical modification of this compound, enabling the synthesis of a diverse library of derivatives for further investigation.

Chemical Transformations for Generating this compound Scaffolds

The this compound scaffold is a key structure that emerges from the chemical alteration of hyperforin, a major phloroglucinol (B13840) derivative found in St. John's wort (Hypericum perforatum). Research indicates that the generation of this compound is not typically achieved through a de novo total synthesis but rather as a product of the oxidative transformation of hyperforin. plos.orgwikipedia.org

The primary chemical transformation responsible for the formation of the this compound scaffold is an oxidative cyclization of hyperforin. plos.orgresearchgate.net This reaction involves a mutual oxidative interaction between the enol moiety and one of the prenyl side chains present in the hyperforin molecule. plos.orgresearchgate.net This process leads to the formation of a furan ring, effectively blocking the 7-hydroxy group in an irreversible ether linkage, which characterizes the this compound structure. plos.org The instability of hyperforin, particularly its proneness to oxidation, facilitates this transformation, leading to the generation of various oxidized analogues, including this compound and its isomers. plos.orgcapes.gov.br

This transformation is a significant degradation route for hyperforin and can be triggered by factors such as light and oxygen. plos.orgwikipedia.org The inherent reactivity of hyperforin's enolized β-dicarbonyl system and its prenyl side chains makes it susceptible to such oxidative processes, resulting in the formation of the more stable furan derivative, this compound. plos.orgresearchgate.net While a total synthesis of hyperforin has been achieved, the literature emphasizes the generation of this compound and a library of its analogues through the modification and degradation of the parent hyperforin structure. wikipedia.orgcore.ac.uk

Stability and Degradation Pathways of this compound in Research Contexts

This compound is principally known as a major and relatively stable degradation product of its precursor, hyperforin. rivm.nlusp.ac.fj The stability and degradation pathways are therefore often discussed in the context of the conditions that cause hyperforin to degrade. Hyperforin is notably unstable in the presence of light, air (oxygen), and in acidic aqueous solutions. researchgate.netrivm.nl

Research into the photostability of hyperforin has provided detailed insights into the formation of this compound. Exposure of hyperforin to UV-A and UV-B radiation leads to its significant degradation. In the early stages of UV-A exposure, this compound and its isomer are the primary degradation products formed. Similarly, initial exposure to UV-B radiation follows a comparable degradation pathway.

The degradation of hyperforin in acidic aqueous solutions also yields this compound. researchgate.netrivm.nl Studies have shown that when St. John's wort extracts in aqueous solutions are stored under light, hyperforin levels decrease drastically, leading to the formation of degradation products including this compound. rivm.nl The instability is more pronounced at a low pH (2.5-2.8) compared to a higher pH (4.5-6.1). rivm.nl

Prolonged exposure to these degradation-inducing conditions can lead to the further transformation of this compound itself. For instance, extended UV-A irradiation of hyperforin solutions results in the formation of this compound hydroperoxide and its corresponding isomer, indicating that this compound can be further oxidized. This compound, this compound hydroperoxide, has also been identified as a degradation product of hyperforin under conditions of thermal stress and in acidic aqueous solutions. rivm.nl

The table below summarizes the key degradation products of hyperforin leading to or involving this compound under various research conditions.

| Condition | Precursor Compound | Degradation Products Identified | Source(s) |

| UV-A Irradiation (Early Stage) | Hyperforin | This compound, this compound Isomer | |

| UV-A Irradiation (Prolonged) | Hyperforin | This compound Hydroperoxide, this compound Hydroperoxide Isomer | |

| UV-B Irradiation (Early Stage) | Hyperforin | This compound, this compound Isomer | |

| UV-B Irradiation (Extended) | Hyperforin | This compound Hydroperoxide, this compound Hydroperoxide Isomer, 1,3-Bis-(3-methyl-but-2-enyl)-4,9-dimethylene-bicyclo[5.3.1]undecane-8,10,11-trione | |

| Acidic Aqueous Solution (pH 2.5-2.8) with Light | Hyperforin | This compound, this compound Hydroperoxide, this compound Isomer a | researchgate.netrivm.nl |

Mechanistic and Cellular Research of Furohyperforin S Biological Activities

Investigation of Molecular Targets and Pathways of Furohyperforin In Vitro

Enzyme Modulation and Inhibition by this compound (e.g., CYP3A4)

This compound, a significant derivative of hyperforin (B191548) found in St. John's Wort, has demonstrated potent inhibitory effects on the cytochrome P450 enzyme CYP3A4 in vitro. capes.gov.brresearchgate.net This is noteworthy as CYP3A4 is responsible for the metabolism of a large percentage of clinically used drugs. nih.gov The interaction of this compound with this enzyme is a key area of research, particularly concerning potential herb-drug interactions.

Studies have shown that while hyperforin itself is an inhibitor of CYP3A4, its oxidized analogues, including this compound, can be even more potent. capes.gov.brredalyc.org Research by Lee et al. determined the half-maximal inhibitory concentration (IC50) of this compound and its isomers on CYP3A4 activity. This compound isomer 1 was found to be a more potent inhibitor than hyperforin itself. capes.gov.brresearchgate.net The enolized β-diketone moiety present in these compounds is thought to play a significant role in their modulatory activity. nih.gov

Table 1: In Vitro Inhibition of CYP3A4 by this compound and Related Compounds

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 1.3 | capes.gov.brresearchgate.net |

| This compound isomer 1 | 0.079 | capes.gov.brresearchgate.net |

| This compound isomer 2 | 0.23 | capes.gov.brresearchgate.net |

| Furoadhyperforin | 0.072 | capes.gov.brresearchgate.net |

| Hyperforin | 0.63 | capes.gov.brresearchgate.net |

Receptor Binding and Signaling Pathway Modulation by this compound

While much of the research on receptor binding has focused on hyperforin, the activity of this compound is also of significant interest. Hyperforin is known to activate the transient receptor potential cation channel subfamily C member 6 (TRPC6), leading to an influx of sodium and calcium ions. nih.govdrugbank.comnih.gov This action is believed to be a key mechanism behind its antidepressant effects. drugbank.comnih.gov this compound, as a major degradation product of hyperforin, is also studied in this context. researchgate.net

The pregnane (B1235032) X receptor (PXR) is another critical molecular target. Hyperforin is a potent ligand for PXR, and this interaction is responsible for the induction of drug-metabolizing enzymes like CYP3A4. mdpi.commedizinonline.com Although direct studies on this compound's PXR binding are less common, its structural similarity to hyperforin suggests potential activity.

In the context of signaling pathways, research on hyperforin indicates modulation of several key cascades. For instance, hyperforin has been shown to induce interleukin-8 (IL-8) expression in human intestinal epithelial cells through a MAPK-dependent and NF-κB-independent pathway that requires the activation of AP-1. nih.gov Given that this compound is a closely related analogue, it is plausible that it could exert similar effects on these signaling pathways.

Interactions with Transport Proteins and Ion Channels

The interaction of hyperforin and its derivatives with transport proteins and ion channels is a crucial aspect of their pharmacological profile. Hyperforin is known to inhibit the reuptake of various neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and glutamate. researchgate.netwikipedia.orgnih.gov This is not due to direct binding to transporter proteins but is thought to be a consequence of increased intracellular sodium concentration following the activation of ion channels like TRPC6. researchgate.netnih.gov

This compound's role in modulating these transport processes is an area of ongoing investigation. As a significant metabolite of hyperforin, its potential to influence ion channel activity and consequently neurotransmitter transport is of considerable interest. researchgate.net Studies on hyperforin have demonstrated its ability to inhibit various voltage- and ligand-gated ion channels at nanomolar concentrations. nih.gov This modulation of neuronal ionic conductances is considered a part of its mechanism of action. researchgate.net

The efflux transporter P-glycoprotein (P-gp), also known as ABCB1, is another important target. Hyperforin induces P-gp, which can lead to decreased plasma concentrations of co-administered drugs that are P-gp substrates. mdpi.commedizinonline.com The influence of this compound on P-gp activity is an area that warrants further research to fully understand the complex interactions of St. John's Wort constituents.

Cellular Responses to this compound In Vitro

Modulation of Cell Proliferation and Apoptosis in Cell Lines

This compound, as a derivative of hyperforin, is implicated in the modulation of cell proliferation and apoptosis, key processes in cancer research. ontosight.ai Hyperforin itself has been shown to inhibit the growth of various tumor cell lines and induce apoptosis. nih.govresearchgate.net For example, it has demonstrated anti-proliferative effects on leukemia cells. nih.gov

The mechanisms underlying these effects involve the induction of programmed cell death through the activation of caspases and the release of cytochrome c from mitochondria. nih.gov While direct studies on this compound are less abundant, its structural relationship to hyperforin suggests it may share similar biological activities. Research on hyperforin has shown it can inhibit the proliferation of lymphatic endothelial cells, suggesting a role in suppressing lymphangiogenesis. researchgate.net This occurs through cell cycle arrest at lower concentrations and induction of apoptosis at higher concentrations. researchgate.net

Effects on Cellular Signaling Cascades (e.g., MAPK, NF-κB, PKC)

This compound and its parent compound, hyperforin, have been shown to modulate several critical cellular signaling cascades in vitro.

MAPK Pathway: Research has demonstrated that hyperforin can induce the expression of interleukin-8 (IL-8) in human intestinal epithelial cells through a pathway dependent on mitogen-activated protein kinases (MAPK), specifically extracellular signal-regulated kinase 1 and 2 (ERK1/2). nih.gov This effect was independent of NF-κB. nih.gov Other studies have also implicated the MAPK pathway in the cellular response to hyperforin. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival, is another target. While some actions of hyperforin are independent of NF-κB nih.gov, other studies suggest that hyperforin can suppress NF-κB activation. researchgate.net For instance, St. John's Wort extract and hyperforin have been shown to inhibit cytokine-induced NF-κB activation in pancreatic β-cells. nih.govmdpi.com This inhibition contributes to their protective effects against inflammatory damage.

Impact on Gene Expression and Proteomic Profiles in Cell Models

Direct research into the comprehensive effects of this compound on global gene expression and proteomic profiles in cell models is limited. However, studies on its metabolic precursor, hyperforin, provide significant insights into the potential pathways that could be modulated by this class of phloroglucinols. The transformation of hyperforin into this compound involves significant structural alteration, suggesting that their biological effects, including gene and protein regulation, may differ.

Investigations into hyperforin have revealed its ability to modulate the expression of various genes and proteins critical to cellular function and stress responses. In hamster vas deferens smooth muscle cells (DDT1-MF2), treatment with a high concentration of hyperforin led to marked changes in the expression of several proteins associated with cellular stress, energy metabolism, and protein synthesis and transport. thieme-connect.com A proteomic analysis identified significant changes in six specific proteins following a 15-minute incubation with hyperforin. thieme-connect.com

Furthermore, hyperforin is known to influence the expression of genes involved in drug metabolism. In primary human hepatocytes, hyperforin treatment significantly induces PXR (Pregnane X Receptor) target genes, including those responsible for drug metabolism and transport, such as CYP3A4, CYP2B6, and ABCB1. It also affects genes related to neuronal function and stress response. In neuronal cells, hyperforin has been shown to enhance the expression of the transcription factor CREB (cAMP response element-binding protein) and the BDNF (brain-derived neurotrophic factor) receptor, TrkB. oup.com In response to dexamethasone-induced stress in SH-SY5Y neuroblastoma cells, hyperforin was able to reverse the increased mRNA expression of FKBP5, a gene linked to glucocorticoid receptor sensitivity and stress-related disorders. nih.gov In human intestinal epithelial cells, hyperforin stimulates the expression of the inflammatory mediator interleukin-8 (IL-8) through a MAPK-dependent pathway. nih.gov

These findings on hyperforin suggest that phloroglucinol (B13840) derivatives can exert significant influence at the genomic and proteomic levels. Given that this compound is a major oxidation product of hyperforin, further research is necessary to determine how the formation of the furan (B31954) ring alters these activities and to delineate its unique gene expression and proteomic signature. acs.orguni-lj.si

Table 1: Proteins and Genes Modulated by the this compound Precursor, Hyperforin, in Cell Models

| Molecule Type | Name | Cell Model | Observed Effect | Reference |

|---|---|---|---|---|

| Protein | Tubulin-beta | DDT1-MF2 Smooth Muscle Cells | Expression strongly changed | thieme-connect.com |

| Protein | Enolase 3 | DDT1-MF2 Smooth Muscle Cells | Expression strongly changed | thieme-connect.com |

| Protein | SYNCRIP | DDT1-MF2 Smooth Muscle Cells | Expression strongly changed | thieme-connect.com |

| Protein | Endoplasmin | DDT1-MF2 Smooth Muscle Cells | Expression strongly changed | thieme-connect.com |

| Protein | Elongation factor 2 | DDT1-MF2 Smooth Muscle Cells | Expression strongly changed | thieme-connect.com |

| Protein | HSP84 | DDT1-MF2 Smooth Muscle Cells | Expression strongly changed | thieme-connect.com |

| Gene | CYP3A4, CYP2B6, ABCB1 | Primary Human Hepatocytes | Upregulation of expression | |

| Gene | CREB, TrkB | Cultured Cortical Neurons | Enhanced expression | oup.com |

| Gene | FKBP5 | SH-SY5Y Neuroblastoma Cells | Reversal of dexamethasone-induced increase | nih.gov |

| Gene | IL-8 | Human Intestinal Epithelial Cells | Upregulation of expression | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical architecture of this compound and its related compounds dictates their biological effects. These studies help identify the key molecular features responsible for activity and guide the design of new, potentially more effective analogs.

Identification of Key Pharmacophores within the this compound Scaffold

The fundamental pharmacophore for this class of compounds is the acylphloroglucinol core. nih.gov However, specific functionalities attached to this core are critical determinants of biological activity. In the parent compound, hyperforin, the enolized β-dicarbonyl system is considered a dominant feature for activities such as anti-angiogenesis. plos.org This reactive moiety is also implicated in hyperforin's chemical instability. plos.org

This compound is an oxygenated analog of hyperforin, formed through an oxidative interaction between the enol moiety and one of the prenyl side chains. plos.orgresearchgate.net This reaction results in the formation of a stable furan ring, which effectively blocks the enolized β-diketone system. This structural change is paramount, as it fundamentally alters the molecule's electronic and steric properties, leading to a different biological activity profile. Therefore, the furan ring system, resulting from the cyclization of a prenyl group onto the phloroglucinol core, is a key pharmacophoric element of this compound that distinguishes it from hyperforin. For some activities, this compound is considered an inactive metabolite of hyperforin, highlighting the critical role of the uncyclized β-diketone system for those specific biological functions. researchgate.net

Correlation between Structural Modifications and Mechanistic Activity

The structural modification that converts hyperforin to this compound has profound and varied consequences on its mechanistic activity. One of the most distinct examples is in antibacterial action; while hyperforin is an effective inhibitor of Gram-positive bacteria, this compound is reportedly completely ineffective, indicating that the enolized β-diketone system is essential for this activity.

In contrast, the effects on enzyme inhibition are more complex. A key example is the inhibition of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This compound itself is a less potent inhibitor of CYP3A4 than its parent compound, hyperforin. However, certain stereoisomers of this compound are significantly more potent inhibitors than hyperforin, with furoadhyperforin being the most potent of the analogs tested. researchgate.netresearchgate.net This demonstrates that the formation of the furan ring and the stereochemistry of its substituents are critical for modulating this specific activity.

Emerging research also points to the importance of the this compound scaffold in other areas. In studies on high glucose-induced damage in human umbilical vein endothelial cells (HUVECs), this compound displayed a potential to increase cell survival, suggesting antioxidative activity. doi.org Furthermore, preliminary SAR studies on polycyclic polyprenylated acylphloroglucinols (PPAPs) suggest that the specific stereochemical configuration of substituents on the this compound structure may be critical for neuroprotective effects. researchgate.net Similarly, the stereochemistry of the isopropanol (B130326) moiety on the furan ring system has been implicated in the cytotoxic activity of related compounds against certain cancer cell lines. uky.edu

Advanced Analytical and Methodological Research for Furohyperforin Studies

Chromatographic and Spectroscopic Methods for Furohyperforin Research Analysis

The analysis of this compound, often present in complex mixtures with other related phloroglucinols, relies heavily on the synergistic use of high-resolution chromatographic separation and sensitive spectroscopic detection. mdpi.comtandfonline.com

LC-MS/MS and UHPLC for Quantitative and Qualitative Research

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography (UHPLC) are indispensable tools for both the qualitative identification and precise quantification of this compound in various samples, including plant extracts and biological matrices. mdpi.com These methods offer high sensitivity, selectivity, and speed, which are critical for analyzing complex phytochemical profiles. mdpi.com

UHPLC systems, utilizing columns with smaller particle sizes (e.g., 1.8 µm), allow for rapid and high-resolution separation of this compound from its isomers and other closely related compounds. cu.edu.eg The coupling of UHPLC with a diode array detector (DAD) and an electrospray ionization tandem mass spectrometer (ESI-MS/MS) provides comprehensive data. The DAD offers ultraviolet (UV) spectral information, while the ESI-MS/MS allows for the determination of the molecular weight and fragmentation patterns, which are crucial for structural elucidation and confirmation. tandfonline.com For instance, in one method, a gradient system with mobile phases consisting of aqueous acetic acid and methanol (B129727) with acetic acid was used for elution on a C18 column. tandfonline.com Another approach utilized a gradient of water with formic acid and acetonitrile (B52724) with formic acid. cu.edu.eg

LC-MS/MS has been successfully employed for the phytochemical profiling of Hypericum species, enabling the identification of this compound and other constituents. mdpi.com Full-scan and tandem MS modes are used for both untargeted and targeted analyses. mdpi.com The ratio of hyperforin (B191548) to this compound has even been proposed as a potential marker for ranking the quality of H. perforatum raw materials based on their geographical origin. mdpi.com Furthermore, LC-Fourier transform mass spectrometry (LC-FTMS) has been utilized to analyze oil macerates of H. perforatum, identifying a constitutional isomer of this compound among other compounds. frontiersin.orgnih.gov

A study investigating the photostability of hyperforin under UV-A irradiation identified this compound and its isomer as early-stage degradation products using UHPLC-DAD-ESI-MS/MS. This highlights the capability of the technique to monitor chemical transformations and degradation pathways.

Table 1: Examples of LC Methods for this compound Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC-DAD/MS | Agilent Zorbax SB-C18 (250 x 4.6mm, 5µm) | Gradient: 2% aqueous acetic acid (A), methanol with 2% acetic acid (B) | DAD (254 nm, 275 nm), ESI-MS | Analysis of subextract and fractions from HSCCC | tandfonline.com |

| UPLC-PDA-MS | Acquity UPLC HSS T3 (100 x 1.0 mm, 1.8 µm) | Gradient: water/formic acid (A), acetonitrile/formic acid (B) | PDA, qTOF-MS | Metabolome profiling of H. perforatum | cu.edu.eg |

| LC-FTMS | Not specified | Gradient: 20 mM ammonium (B1175870) acetate (B1210297) in water and ACN (9:1) (A), ACN (B) | FTMS | Analysis of oil macerates | frontiersin.org |

| UHPLC-DAD-ESI-MS/MS | Not specified | Not specified | DAD, ESI-MS/MS | Photostability studies of hyperforin |

Advanced NMR Techniques for Structural Confirmation of Derivatives and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of this compound and its derivatives. acs.orgnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the precise connectivity and stereochemistry of the molecule. acs.org

The structure of this compound was originally elucidated based on extensive NMR investigations, including 1D proton (¹H) and carbon-¹³ (¹³C) NMR, as well as 2D techniques like Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Multiple Quantum Coherence (HMQC), and Nuclear Overhauser Effect (NOE) difference experiments. acs.org These experiments allowed for the complete assignment of all proton and carbon signals and established the regiochemistry of the furan (B31954) ring formation. acs.org The NMR data for this compound represented a significant spectroscopic achievement for this class of compounds. acs.org

Advanced NMR techniques are also crucial for characterizing new derivatives of this compound. For example, the structures of new polyprenylated acylphloroglucinol derivatives from Hypericum wilsonii were determined using 1D and 2D NMR spectroscopic data analysis. frontiersin.orgnih.gov The characteristic NMR data of these new compounds were compared with those of this compound to identify structural similarities and differences. frontiersin.orgnih.gov Similarly, the structures of polycyclic polyprenylated acylphloroglucinol derivatives from Hypericum acmosepalum were elucidated through analysis of their spectroscopic data, with comparisons made to the known NMR data of this compound. mdpi.com

Furthermore, HPLC-NMR and HPLC-MSⁿ techniques have been used for the structural investigation of isomeric oxidized forms of hyperforin, including this compound. researchgate.net This hyphenated approach allows for the on-line spectroscopic analysis of compounds in a complex mixture, aiding in their rapid identification. researchgate.net

In Vitro and Cell-Based Assay Development for this compound Research

To explore the biological activities of this compound, various in vitro and cell-based assays have been developed and utilized. These assays are essential for understanding its potential therapeutic effects and mechanisms of action.

High-Throughput Screening Methodologies for this compound Activity Profiling

High-throughput screening (HTS) methodologies enable the rapid testing of a large number of compounds for a specific biological activity. While specific HTS studies focused solely on this compound are not extensively detailed in the provided context, the evaluation of this compound and its analogues for various biological activities implies the use of such screening approaches.

For instance, this compound and its analogues were evaluated for their inhibitory activity against the CYP3A4 enzyme using a fluorometric assay with the recombinant enzyme. capes.gov.br This type of assay is amenable to a high-throughput format. The study found that this compound was a potent inhibitor of CYP3A4. capes.gov.br

In another study, this compound was among several compounds tested for their antimicrobial activity against various bacteria and fungi using a microdilution assay. jrespharm.com This method allows for the simultaneous testing of multiple compounds at different concentrations and is a common technique in antimicrobial drug discovery.

Reporter Gene Assays and Biosensors for this compound Pathway Analysis

Reporter gene assays are valuable tools for investigating how a compound affects specific cellular signaling pathways. These assays typically involve linking a reporter gene (e.g., luciferase or green fluorescent protein) to a promoter region that is regulated by a specific transcription factor. An increase or decrease in the reporter signal indicates that the compound is modulating the activity of that pathway.

While direct reporter gene assays specifically for this compound are not explicitly mentioned, related research points to their use in the broader context of Hypericum constituents. For example, a study on Hypericum perforatum formulations used a CYP3A reporter gene assay to investigate their effects on the pregnane (B1235032) X receptor (PXR). nih.gov This type of assay could be adapted to study the effects of purified this compound on PXR or other nuclear receptors. Another study utilized a luciferase reporter assay driven by the PGC-1α promoter to examine the activity of compounds isolated from Hypericum perforatum. acs.org

Theoretical and Computational Approaches in this compound Research

Theoretical and computational methods are increasingly being used to complement experimental studies in drug discovery and development. These approaches can provide insights into the molecular properties, potential biological targets, and mechanisms of action of compounds like this compound.

In silico analysis, such as molecular docking, can predict the binding affinity of a ligand to a protein target. For example, a weak binding affinity was predicted between hyperforin and the rat pregnane X receptor (rPXR) through in silico analysis. nih.gov Similar computational docking studies could be applied to this compound to predict its interactions with various biological targets.

Computational methods are also used in the structural elucidation of this compound derivatives. For instance, the absolute configurations of new polyprenylated acylphloroglucinol derivatives were elucidated by comparing experimental and calculated electronic circular dichroism (ECD) spectra, which involves computational modeling. frontiersin.orgnih.gov

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a computational method used to assess the drug-likeness of compounds. While not specifically applied to this compound in the provided context, such studies have been performed on other phloroglucinols from the Hypericum genus. eurekaselect.com

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to the active site of a target protein. These methods provide detailed information about the binding affinity, orientation, and specific molecular interactions that stabilize the ligand-protein complex.

Research in this area has often focused on the parent compound, hyperforin, and its metabolites to understand their interactions with key enzymes. For instance, computational docking studies have been performed to evaluate the interactions between hyperforin and its metabolites with the catalytic center of cytochrome P450 enzymes, particularly CYP3A4. researchgate.net These studies aim to measure the binding modes and associated energies to understand how these compounds are processed in the liver. researchgate.net this compound, as a major oxygenated analogue and degradation product of hyperforin, is a key subject in such investigations. researchgate.netresearchgate.net

In broader screening studies, this compound has been included among other polyprenylated acylphloroglucinol derivatives to assess their potential enzyme-inhibitory properties. researchgate.net One such study conducted molecular docking to evaluate the contribution of various phenolic compounds to the inhibition of enzymes like acetylcholinesterase and tyrosinase. researchgate.net While other compounds such as pseudohypericin (B192201) were identified as having high binding affinities in that particular study, the inclusion of this compound (identified as compound 16 in the research) underscores its relevance in computational screening libraries for identifying new bioactive agents. researchgate.net

These computational approaches are critical for identifying potential molecular targets for this compound and for providing a mechanistic basis for its observed biological activities, or lack thereof, guiding the design of more targeted in vitro and in vivo experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. By identifying the key structural features (pharmacophores) that influence activity, QSAR models can predict the efficacy of novel analogs and guide the synthesis of more potent derivatives.

While specific QSAR models focusing exclusively on this compound are not extensively documented, broader studies on related polyprenylated acylphloroglucinols (PPAPs) provide valuable insights. Researchers have utilized late-stage divergent synthesis to create libraries of PPAP entities to perform Structure-Activity Relationship (SAR) studies. researchgate.net In one such study targeting methicillin-resistant Staphylococcus aureus (MRSA), experimental data from cellular assays were used to generate 3D-QSAR models. researchgate.net This approach, which involved artificial intelligence training, aimed to identify a common pharmacophore model for the entire class of compounds, which would include analogs structurally related to this compound. researchgate.net

A critical piece of SAR data comes from antibacterial evaluations. Hyperforin is known for its activity against various Gram-positive bacteria. nih.gov However, its oxidative degradation product, this compound, is reported to be completely ineffective against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org This finding highlights a definitive structure-activity relationship: the furan ring formation and the associated structural changes in the this compound molecule abolish the antibacterial activity present in the parent hyperforin compound. nih.govfrontiersin.org This specific data point is crucial for validating and refining any QSAR models developed for this class of compounds.

Table 1: Comparative Antibacterial Activity

| Compound | Structural Class | Reported Antibacterial Activity | Reference(s) |

|---|---|---|---|

| Hyperforin | Prenylated Acylphloroglucinol | Effective against Gram-positive bacteria | nih.gov |

| This compound | Oxygenated Hyperforin Analog | Ineffective against Gram-positive and Gram-negative bacteria | nih.govfrontiersin.org |

In Silico Prediction of this compound Metabolism in Research Models

In silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital component of modern drug discovery and phytochemical research. These computational models predict how a compound will behave in a biological system, helping to identify potential liabilities early in the research process.

The metabolism of this compound is intrinsically linked to that of its precursor, hyperforin. Hyperforin is known to be metabolized primarily by cytochrome P450 isoforms, including CYP3A4 and various members of the CYP2C family (CYP2C8, CYP2C9, CYP2C19), leading to hydroxylated metabolites. researchgate.net Given that this compound is itself a major degradation product of hyperforin, often formed in acidic aqueous solutions, its own metabolic pathway is of significant interest. researchgate.net

Computational studies have been conducted to predict the ADMET and drug-likeness properties of a range of bioactive phloroglucinols from the Hypericum genus, a class that includes this compound. eurekaselect.com These in silico analyses assess various parameters, including potential toxicity. The results from one such comprehensive study indicated that most of the investigated phloroglucinol (B13840) compounds have a low predicted toxicity profile. eurekaselect.com Such predictive models are essential for prioritizing compounds for further, more resource-intensive toxicological testing. These studies also investigate interactions with efflux transporters like P-glycoprotein (Pgp), which can influence a compound's bioavailability and distribution. nih.gov

Table 2: Key Enzymes and Products in Hyperforin/Furohyperforin-Related Metabolism

| Process | Key Enzymes/Conditions | Resulting Compounds/Metabolites | Reference(s) |

|---|---|---|---|

| Hyperforin Metabolism | CYP3A4, CYP2C8/9/19 | Hydroxylated metabolites | researchgate.net |

| Hyperforin Degradation | Acidic Aqueous Solution | This compound, this compound hydroperoxide, this compound isomer a | researchgate.net |

| In Silico Toxicity Prediction | Computational ADMET Models | Low predicted toxicity for most phloroglucinols | eurekaselect.com |

Q & A

Q. What analytical methods are commonly employed to identify and quantify Furohyperforin in plant extracts?

this compound is typically identified using hyphenated techniques such as high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) . These methods enable precise separation and structural characterization of phloroglucinol derivatives like this compound in complex matrices (e.g., Hypericum species). Key parameters include optimized mobile phase gradients (e.g., methanol/water with 0.1% formic acid) and MS/MS fragmentation patterns to distinguish it from analogs like hyperforin and adhyperforin . Quantification often relies on calibration curves using purified standards, with validation for sensitivity, selectivity, and reproducibility .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

Isolation involves sequential extraction (e.g., Soxhlet extraction with ethanol or methanol) followed by flash chromatography or preparative HPLC for purification. Due to its structural similarity to other phloroglucinols, fractionation should be guided by bioactivity assays (e.g., antimicrobial or anti-inflammatory screening) to prioritize fractions containing this compound. Purity validation requires NMR (¹H, ¹³C, 2D-COSY) and high-resolution MS to confirm identity and rule out co-eluting compounds .

Q. How do researchers establish the stability of this compound under varying storage conditions?

Stability studies involve accelerated degradation tests under controlled temperature, humidity, and light exposure. Analytical methods like HPLC-UV are used to monitor degradation products over time. For example, this compound may degrade under UV light due to its conjugated diene structure, necessitating storage in amber vials at -20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of this compound across studies?

Discrepancies in bioactivity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) often stem from differences in compound purity , assay protocols , or cellular models . To address this:

Q. How can synthetic routes for this compound be optimized to address low yields in cyclization steps?

Current synthetic challenges include low efficiency in forming the furan ring. Strategies under investigation:

- Catalytic asymmetric synthesis using chiral ligands to improve stereochemical control.

- Microwave-assisted reactions to enhance reaction kinetics and reduce byproducts.

- Computational modeling (DFT calculations) to predict transition states and optimize reaction conditions .

Q. What computational approaches are used to predict this compound's molecular targets and mechanisms of action?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling are employed to screen this compound against protein databases (e.g., PDB). These methods prioritize targets like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) for experimental validation. Network pharmacology further identifies synergistic pathways, such as inflammation-related NF-κB signaling, which can be tested in gene knockout models .

Methodological Considerations

Q. How should researchers design experiments to assess this compound's pharmacokinetics in preclinical models?

- In vivo studies : Administer this compound via oral gavage or IV injection in rodents, with serial blood sampling for LC-MS/MS analysis to determine bioavailability and half-life.

- Tissue distribution : Use radiolabeled this compound (³H or ¹⁴C) to track accumulation in organs.

- Metabolite profiling : Employ UPLC-QTOF-MS to identify phase I/II metabolites, comparing results across species (e.g., mice vs. human hepatocytes) .

Q. What criteria validate this compound's structural novelty in newly discovered analogs?

Novelty is confirmed by:

- Unreported spectral data : Unique NMR shifts (e.g., δ 5.8 ppm for furan protons) or MS fragments.

- X-ray crystallography : Resolving the crystal structure to confirm stereochemistry.

- Biosynthetic pathway analysis : Comparing gene clusters in host organisms to rule out known derivatives .

Data Handling and Reproducibility

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Open protocols : Share detailed methods via platforms like Protocols.io .

- Reference standards : Use commercially available hyperforin as a positive control.

- Inter-laboratory validation : Participate in collaborative studies to benchmark results against external datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.